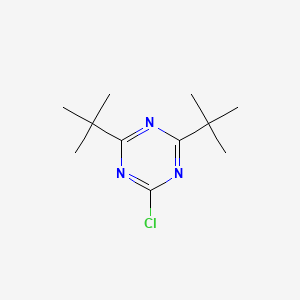

2,4-Di-tert-butyl-6-chloro-1,3,5-triazine

Vue d'ensemble

Description

2,4-Di-tert-butyl-6-chloro-1,3,5-triazine is a chemical compound with the molecular formula C11H18ClN3 . It is used in various applications, including as a reagent in chemical reactions .

Molecular Structure Analysis

The molecular structure of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine consists of a triazine ring substituted with two tert-butyl groups and one chlorine atom . The molecular weight of the compound is 227.73400 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine are not fully detailed in the search results. The molecular weight is 227.73400, but other properties such as density, boiling point, and melting point are not available .Applications De Recherche Scientifique

Crystal Structure Analysis

The compound has been used in the study of crystal structures. For instance, a phenol-based pendant-arm precursor, which is an example of this compound, has been studied for its crystal structure . The phenol hydroxy group in the molecule participates in an intramolecular O—H O hydrogen bond with the pendant alcohol group, forming an S(6) ring .

Antimicrobial Activity

1,3,5-Triazine derivatives, which include “2,4-Di-tert-butyl-6-chloro-1,3,5-triazine”, have been synthesized and evaluated for their antimicrobial activity . Some of these compounds have shown promising activity against Staphylococcus aureus and Escherichia coli .

Anti-Cancer Activity

1,3,5-Triazine derivatives have also been investigated for their anti-cancer properties . These compounds have shown potential in the treatment of various types of cancer .

Anti-Viral Activity

These compounds have also been studied for their anti-viral activities . They have shown potential in combating various viral infections .

Antimalarial Activity

1,3,5-Triazine derivatives have been investigated for their antimalarial properties . These compounds have shown potential in the treatment of malaria .

Use in Ligand Systems

The compound has been used in the synthesis of macrocyclic ligand systems bearing phenolate pendent arms . These ligand systems have been used for the creation of biomimetic complexes and for the study of their redox properties .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine is the harmful ultraviolet (UV) radiation, specifically in the wavelength range of about 270400nm . It is used as a UV absorber and UV filter in various consumer and industrial goods .

Mode of Action

2,4-Di-tert-butyl-6-chloro-1,3,5-triazine acts by absorbing the harmful UV radiation, thereby preventing it from causing damage to the materials it is added to . Its chemical stability and minimal volatility make it an effective UV stabilizer .

Biochemical Pathways

It has been observed to influence neurological functions, including water, calcium, and potassium homeostasis; acetylcholine transmission and signaling; as well as insulin and energy metabolism .

Pharmacokinetics

Its solubility in various solvents and resistance to high-temperature processing suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine’s action primarily involve the absorption of harmful UV radiation, thereby protecting the materials it is added to from UV-induced damage . In biological systems, it has been observed to influence various neurological functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine. For instance, it is recommended to be stored in a dark place, under dry and low-temperature conditions . This suggests that light, humidity, and temperature can affect its stability and effectiveness.

Propriétés

IUPAC Name |

2,4-ditert-butyl-6-chloro-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClN3/c1-10(2,3)7-13-8(11(4,5)6)15-9(12)14-7/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGDXNFMWSFZSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NC(=N1)Cl)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Di-tert-butyl-6-chloro-1,3,5-triazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1433680.png)

amine hydrochloride](/img/structure/B1433686.png)

![4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde](/img/structure/B1433692.png)

![4-[(8-Nitroquinolin-2-yl)amino]benzoic acid](/img/structure/B1433694.png)